2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a benzyl group, a hydroxyethyl group, and a carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the functional groups through a series of reactions such as alkylation, acylation, and carbamoylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the carbamoyl group would yield an amine.
Scientific Research Applications
2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2-hydroxyethyl)carbamate: Shares the benzyl and hydroxyethyl functional groups but lacks the benzothiophene core.
1-{4-[(2-hydroxyethyl)carbamoyl]benzyl}-1-methylpiperidinium: Contains a similar carbamoyl group but has a different core structure.
Uniqueness
2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to its combination of functional groups and the benzothiophene core
Properties
CAS No. |
903869-50-1 |
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Molecular Formula |
C19H22N2O4S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[[benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C19H22N2O4S/c22-11-10-21(12-13-6-2-1-3-7-13)19(25)20-17-16(18(23)24)14-8-4-5-9-15(14)26-17/h1-3,6-7,22H,4-5,8-12H2,(H,20,25)(H,23,24) |
InChI Key |
WRORQAOIELSEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)N(CCO)CC3=CC=CC=C3)C(=O)O |
solubility |
18.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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